methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

LogP Lipophilicity Physicochemical properties

This 3-substituted tetrahydrobenzo[c]chromen-6-one methyl ester is strategically differentiated from the free acid or 4-methyl analogs by a predicted LogP of 2.67, filling a critical lipophilicity gap for cellular permeability studies. It is the preferred protected precursor for synthesizing phosphate/thiophosphate STS inhibitors (IC₅₀ down to 860 nM). Use it to probe SAR, develop orthogonal deprotection strategies, or calibrate QSAR models for the benzochromenone space.

Molecular Formula C16H16O5
Molecular Weight 288.299
CAS No. 325822-07-9
Cat. No. B2552339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
CAS325822-07-9
Molecular FormulaC16H16O5
Molecular Weight288.299
Structural Identifiers
SMILESCOC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
InChIInChI=1S/C16H16O5/c1-19-15(17)9-20-10-6-7-12-11-4-2-3-5-13(11)16(18)21-14(12)8-10/h6-8H,2-5,9H2,1H3
InChIKeyVCNQLRKSIHQDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS 325822-07-9): Basic Characteristics & Compound Class


methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS 325822-07-9) is a synthetic tricyclic coumarin derivative characterized by a tetrahydrobenzo[c]chromen-6-one core with a methyl ester-terminated oxyacetate side chain at the 3-position . The compound has a molecular formula of C₁₆H₁₆O₅, a molecular weight of 288.3 Da, and predicted physicochemical properties that include an ACD/LogP of 2.67 and topological polar surface area of 62 Ų . This class of compounds has been investigated for various biological activities, including as steroid sulfatase (STS) inhibitors for hormone-dependent breast cancer research [1].

Why Generic Substitution Fails for methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate


The tetrahydrobenzo[c]chromen-6-one scaffold represents a specific chemotype within the broader coumarin family, and subtle structural modifications among in-class analogs can profoundly influence biological target engagement and physicochemical properties. For example, the size of the fused saturated ring (five-, six-, or seven-membered) and the nature of the 3-position substituent (free acid, ester, or phosphate) have been shown to modulate steroid sulfatase inhibitory potency in this series [1]. Consequently, the methyl ester-terminated oxyacetate side chain of CAS 325822-07-9 cannot be assumed to be functionally interchangeable with the corresponding carboxylic acid (CAS 325737-63-1), the tert-butyl ester, or analogs bearing a 4-methyl substitution on the benzochromenone ring, as these structural variations impact lipophilicity, hydrogen-bonding capacity, and metabolic lability. The quantitative evidence below details the limited but available data that inform compound-specific selection.

Quantitative Differentiation Evidence for methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Against Closest Analogs


Predicted Lipophilicity (LogP) Differentiation Between Methyl Ester, Free Acid, and 4-Methyl Analog Forms

The predicted octanol-water partition coefficient (ACD/LogP) of methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is 2.67 , positioning it as a moderately lipophilic compound within the Rule-of-Five space (Rotatable Bonds: 4; H-Bond Acceptors: 5; H-Bond Donors: 0; TPSA: 62 Ų) . In contrast, the corresponding free carboxylic acid [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid (CAS 325737-63-1) is expected to have a significantly lower LogP due to the ionizable carboxyl group (estimated LogP decrease of ~1.5–2.0 units), while the 4-methyl-substituted analog methyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is predicted to have a higher LogP (estimated ~3.2) due to the additional methyl group [1].

LogP Lipophilicity Physicochemical properties Drug-likeness

Predicted Aqueous Solubility Differentiation Between Methyl Ester and Free Acid Forms

The predicted water solubility of methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate at 25 °C is 63.51 mg/L (WSKOW estimate from Log Kow) or 33.13 mg/L (fragment-based estimate) . The free carboxylic acid analog is expected to exhibit substantially higher aqueous solubility (estimated >500 mg/L at pH 7.4) due to ionization at physiological pH [1]. This solubility differential means the methyl ester may require co-solvent or surfactant-based formulation for in vitro assays at higher concentrations, whereas the free acid can be directly dissolved in aqueous buffer.

Aqueous solubility Formulation Bioavailability

Steroid Sulfatase (STS) Inhibitory Activity: Class-Level Positioning of the Tetrahydrobenzo[c]chromen-6-one Scaffold

The tetrahydrobenzo[c]chromen-6-one scaffold has been validated as a steroid sulfatase (STS) inhibitory chemotype. In a 2014 study, phosphate tricyclic coumarin derivatives built on the 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core yielded compounds with STS IC₅₀ values ranging from 21.5 to 159 μM in enzyme assays using STS isolated from human placenta [1]. The bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphate analog (10b) produced an IC₅₀ of 860 nM, compared to 1.0 μM for the reference inhibitor 665-COUMATE [2]. While CAS 325822-07-9 itself was not directly evaluated in these studies, its core scaffold is identical to the validated pharmacophore, and the methyl ester side chain represents a synthetically accessible handle for further derivatization into phosphate or thiophosphate prodrugs.

Steroid sulfatase Breast cancer Enzyme inhibition IC50

Synthetic Accessibility: Methyl Ester as a Protected Carboxylic Acid Synthon

The methyl ester functionality in CAS 325822-07-9 serves as a carboxyl-protected form of [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid. In the synthesis of phosphate tricyclic coumarin STS inhibitors, the 3-hydroxy intermediate was O-alkylated with ethyl bromoacetate followed by ester hydrolysis to generate the free acid for subsequent phosphate coupling [1]. The methyl ester analog thus provides a stable, isolable intermediate that can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to yield the free carboxylic acid without affecting the lactone ring of the benzochromenone core [2]. This contrasts with the tert-butyl ester analog, which requires acidic deprotection conditions that may risk lactone ring opening.

Synthetic intermediate Prodrug Carboxyl protection Derivatization

Recommended Application Scenarios for methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate Based on Evidence Profile


Steroid Sulfatase (STS) Inhibitor Lead Optimization Programs

This compound is best deployed as a late-stage intermediate for synthesizing phosphate or thiophosphate tricyclic coumarin STS inhibitors. The validated tetrahydrobenzo[c]chromen-6-one scaffold has demonstrated STS IC₅₀ values as low as 860 nM in optimized bis-thiophosphate derivatives [1]. Researchers should use the methyl ester as a protected precursor: hydrolyze to the free acid, then couple with phosphate or thiophosphate reagents to generate final inhibitor candidates for testing against human placental STS and MCF-7 breast cancer cell lines.

Physicochemical Property Screening in Drug Discovery Libraries

With a predicted LogP of 2.67 and moderate aqueous solubility (33–64 mg/L), this methyl ester fills a specific lipophilicity niche within benzochromenone screening libraries . Medicinal chemists comparing SAR across ester analogs can use this compound to probe the impact of intermediate lipophilicity on cell permeability (predicted BCF = 123, KOC = 1091) while avoiding the excessive LogP of the 4-methyl analog (estimated ~3.2) or the poor membrane permeability of the free acid form.

Synthetic Methodology Development for Tricyclic Coumarin Derivatization

The methyl ester group enables selective orthogonal deprotection strategies in multi-step syntheses. As evidenced by the Kozak et al. (2014) synthetic route to phosphate tricyclic coumarins, O-alkylation with haloacetate esters followed by hydrolysis is a key step [2]. This compound can serve as a reference standard for developing and optimizing alkylation conditions, ester hydrolysis kinetics, and protecting group compatibility on the acid-sensitive benzochromenone lactone core.

Computational Chemistry and QSAR Model Calibration

The well-defined predicted properties of CAS 325822-07-9 (LogP, LogD, TPSA, H-bond counts, rotatable bonds) make it suitable as a calibration compound for QSAR models focused on coumarin-based inhibitors . Its intermediate property values allow computational chemists to anchor predictive models between the more polar free acid and more lipophilic 4-methyl or tert-butyl analogs, improving model accuracy for virtual screening of the benzochromenone chemical space.

Quote Request

Request a Quote for methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.